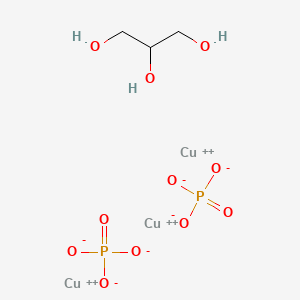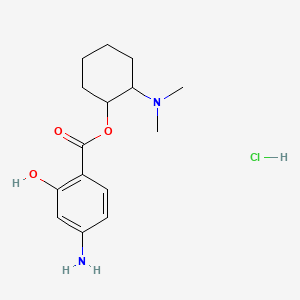
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is a complex organic compound that combines the properties of salicylic acid and aminosalicylic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride typically involves the esterification of salicylic acid derivatives with 2-(dimethylamino)cyclohexanol. The reaction is often catalyzed by acidic conditions, such as the use of p-toluenesulfonic acid in toluene . The esterification process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. For example, aminosalicylic acid derivatives inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts bacterial cell growth and multiplication, making it effective against certain bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminosalicylic acid: Used primarily for its anti-mycobacterial properties.
Salicylic acid: Known for its use in skincare products and as a precursor to aspirin.
Methyl salicylate: Commonly used in topical analgesics and as a flavoring agent.
Uniqueness
Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is unique due to its combination of salicylic acid and aminosalicylic acid properties. This dual functionality allows it to be used in a broader range of applications, from medicinal chemistry to industrial processes.
Eigenschaften
CAS-Nummer |
78280-31-6 |
|---|---|
Molekularformel |
C15H23ClN2O3 |
Molekulargewicht |
314.81 g/mol |
IUPAC-Name |
[2-(dimethylamino)cyclohexyl] 4-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-17(2)12-5-3-4-6-14(12)20-15(19)11-8-7-10(16)9-13(11)18;/h7-9,12,14,18H,3-6,16H2,1-2H3;1H |
InChI-Schlüssel |
QNHAIQCORNIVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCCC1OC(=O)C2=C(C=C(C=C2)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
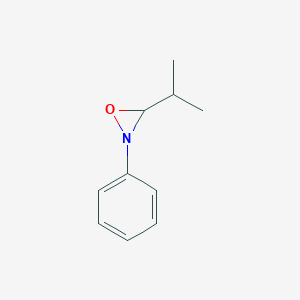


![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
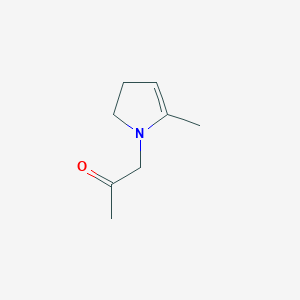

![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
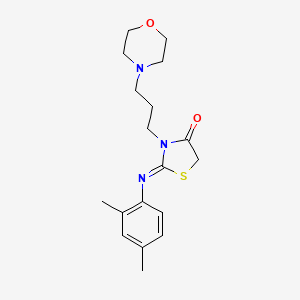

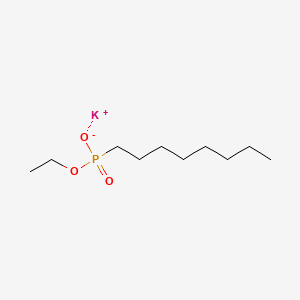

![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
